N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a thiophene carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}ethyl)thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interfere with the biochemical pathways viruses use to reproduce
Result of Action
The result of a compound’s action can be observed at the molecular and cellular level. For example, some indole derivatives have been found to inhibit the proliferation of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Piperazine Ring Formation: The acetylated indole is reacted with piperazine under reflux conditions to form the piperazine ring.
Thiophene Carboxamide Formation: Finally, the piperazine-indole derivative is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities of the indole and thiophene moieties.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Biology: It is used in studies related to cell signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of indole, piperazine, and thiophene moieties, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c26-20(16-25-9-7-17-4-1-2-5-18(17)25)24-13-11-23(12-14-24)10-8-22-21(27)19-6-3-15-28-19/h1-7,9,15H,8,10-14,16H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVMSHKXQCZZQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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